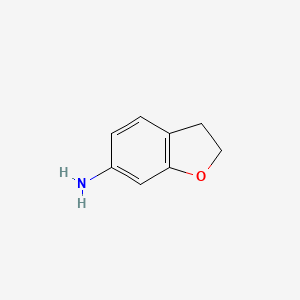

2,3-Dihydrobenzofuran-6-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLCRJZSWKJVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494711 | |

| Record name | 2,3-Dihydro-1-benzofuran-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57786-34-2 | |

| Record name | 2,3-Dihydro-6-benzofuranamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57786-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1-benzofuran-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydrobenzofuran-6-amine

Abstract

2,3-Dihydrobenzofuran-6-amine is a pivotal heterocyclic amine that serves as a versatile building block in medicinal chemistry and materials science. Its unique structural framework, combining a dihydrobenzofuran core with an aromatic amine, imparts a specific set of physicochemical properties that are critical for its application in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive analysis of these properties, detailing the theoretical basis and practical methodologies for their characterization. We delve into the compound's identity, core physicochemical parameters, and spectroscopic profile. Furthermore, this document furnishes detailed, field-proven experimental protocols for the precise determination of these characteristics, offering researchers and drug development professionals a self-validating system for quality assessment and application development.

Section 1: Compound Identity and Structural Framework

This compound, also known by its synonym 6-amino-2,3-dihydrobenzofuran, is a bicyclic aromatic amine. The structural integrity of this molecule is foundational to its chemical behavior and reactivity.

Chemical Structure: The molecule consists of a benzene ring fused to a five-membered dihydrofuran ring. An amine (-NH₂) group is substituted at the 6-position of the benzofuran scaffold. This primary aromatic amine is a key functional group, largely dictating the compound's basicity and nucleophilicity. The dihydrofuran portion provides a degree of conformational flexibility not present in its fully aromatic benzofuran counterpart.

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Dihydrobenzofuran-6-amine

This guide provides a comprehensive analysis of the spectroscopic data for 2,3-Dihydrobenzofuran-6-amine, a key heterocyclic building block in medicinal chemistry and materials science. By leveraging foundational spectroscopic principles and comparative data from analogous structures, this document serves as a practical reference for researchers, scientists, and drug development professionals. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete analytical profile of this compound.

Introduction and Molecular Structure

This compound (molecular formula: C₈H₉NO, molecular weight: 135.16 g/mol ) is a bicyclic aromatic amine. Its structure comprises a dihydrofuran ring fused to a benzene ring, with an amino group at the C-6 position. This arrangement imparts specific electronic and structural characteristics that are critical for its reactivity and biological activity. The unique combination of a flexible dihydrofuran moiety, a rigid aromatic system, and a nucleophilic amino group makes it a valuable scaffold in the synthesis of diverse bioactive molecules.[1][2]

Understanding the precise spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and structural verification in any synthetic endeavor.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra below are based on established substituent effects and data from structurally similar compounds.[3]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

|---|---|---|---|---|

| ~6.95 | d, J ≈ 8.0 Hz | 1H | H-4 | This proton is ortho to the ether oxygen (C-3a) and meta to the amine, experiencing moderate shielding. The doublet arises from coupling to H-5. |

| ~6.25 | dd, J ≈ 8.0, 2.0 Hz | 1H | H-5 | Positioned ortho to the strongly electron-donating amino group, this proton is significantly shielded. It appears as a doublet of doublets due to coupling with H-4 and H-7. |

| ~6.20 | d, J ≈ 2.0 Hz | 1H | H-7 | Located para to the amino group and ortho to the dihydrofuran ring junction, this proton is also heavily shielded. The small coupling constant is characteristic of meta-coupling to H-5. |

| 4.55 | t, J ≈ 8.7 Hz | 2H | H-2 (-OCH₂) | These protons are adjacent to the ether oxygen, resulting in a downfield shift. They appear as a triplet due to coupling with the two H-3 protons. |

| 3.15 | t, J ≈ 8.7 Hz | 2H | H-3 (-CH₂) | These aliphatic protons are adjacent to the aromatic ring and are shifted downfield accordingly. Coupling with the two H-2 protons results in a triplet. |

| 3.50 | br s | 2H | -NH₂ | The chemical shift of amine protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupolar relaxation and exchange. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Acquisition Parameters: Use a standard pulse program with a 90° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to ensure a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

Figure 2: Relationship between proton environment and predicted ¹H NMR chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon | Causality and Insights |

|---|---|---|

| ~153.0 | C-3a | This quaternary carbon is attached to the electronegative oxygen, causing a significant downfield shift. |

| ~148.0 | C-6 | Directly bonded to the electron-donating amino group, this carbon is deshielded relative to C-4 and C-5 but shielded relative to a standard aromatic carbon. |

| ~129.5 | C-7a | A quaternary carbon at the ring junction, its chemical shift is influenced by both the aromatic and dihydrofuran rings. |

| ~122.0 | C-4 | The position ortho to the ether linkage and meta to the amine results in this chemical shift. |

| ~108.0 | C-5 | Ortho to the strong -NH₂ donating group, this carbon is significantly shielded and shifted upfield. |

| ~100.0 | C-7 | Para to the -NH₂ group, this carbon experiences the strongest shielding effect, resulting in a highly upfield shift. |

| ~71.0 | C-2 | The carbon atom of the -OCH₂- group is deshielded by the directly attached oxygen atom. |

| ~29.0 | C-3 | This aliphatic -CH₂- carbon is the most shielded carbon in the molecule. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire the spectrum on a 125 MHz NMR spectrometer.

-

Acquisition Parameters: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. Use a 30° pulse angle, a longer relaxation delay (~5 seconds), and a larger number of scans (~1024) due to the lower natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H spectrum, referencing to the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, we expect to see characteristic bands for the N-H bonds of the primary amine, the C-N bond, the C-O ether linkage, and the aromatic C-H bonds. The data for the structurally similar 6-(2-aminopropyl)-2,3-dihydrobenzofuran serves as an excellent reference.[4][5]

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale and Insights |

|---|---|---|---|---|

| 3400 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium | The presence of two distinct bands in this region is a definitive indicator of a primary amine (R-NH₂).[6] |

| 3050 - 3000 | C-H Aromatic Stretch | Ar-H | Medium-Weak | These absorptions are characteristic of C(sp²)-H bonds on the benzene ring. |

| 2950 - 2850 | C-H Aliphatic Stretch | -CH₂- | Medium | These bands correspond to the symmetric and asymmetric stretching of the C(sp³)-H bonds in the dihydrofuran ring. |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Strong | This strong absorption is due to the in-plane bending of the N-H bonds and is another key marker for a primary amine.[6] |

| 1500 - 1450 | C=C Aromatic Stretch | Benzene Ring | Medium-Strong | These peaks arise from the stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |

| 1330 - 1250 | C-N Aromatic Stretch | Ar-NH₂ | Strong | The stretching vibration of the carbon-nitrogen bond in an aromatic amine is typically strong and appears in this region.[6] |

| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong | The asymmetric stretch of the C-O-C ether linkage is a prominent and characteristic feature in the fingerprint region. |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample using the anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The final spectrum is automatically generated as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Identity | Rationale and Insights |

|---|---|---|---|

| 135 | [M]⁺˙ | Molecular Ion | This peak corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight of the compound. |

| 134 | [M-H]⁺ | Loss of a single hydrogen atom, likely from the amine or the C-3 position, is a common initial fragmentation step. | |

| 106 | [M-H-CO]⁺ or [M-CH₂NH]⁺ | This significant fragment could arise from the loss of a neutral CO molecule after rearrangement, or from the cleavage of the C2-C3 bond and loss of a methanimine radical, a pathway seen in similar structures.[4] |

| 77 | [C₆H₅]⁺ | Phenyl Cation | This common fragment in aromatic compounds indicates the presence of a benzene ring. |

Fragmentation Pathway The primary fragmentation of the 2,3-dihydrobenzofuran core often involves the cleavage of the dihydrofuran ring. For the 6-amino derivative, the molecular ion [M]⁺˙ at m/z 135 is expected to be prominent. A key fragmentation pathway likely involves the loss of a hydrogen atom to form the stable ion at m/z 134. Subsequent fragmentation could involve the loss of neutral molecules like ethylene (C₂H₄) or carbon monoxide (CO) after rearrangement, which are characteristic of the dihydrobenzofuran ring system.

Figure 3: A simplified proposed fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum, which plots relative abundance against m/z.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of this compound. The key identifying features include:

-

¹H NMR: Distinct triplets for the -OCH₂- and -CH₂- protons of the dihydrofuran ring and a highly shielded aromatic region with three distinct protons.

-

¹³C NMR: Eight unique carbon signals, including highly shielded aromatic carbons (C-5, C-7) due to the amino group.

-

IR: Two characteristic N-H stretching bands around 3350 cm⁻¹ and a strong N-H bending vibration near 1600 cm⁻¹, confirming the primary amine.

-

MS: A clear molecular ion peak at m/z 135, with characteristic fragmentation patterns involving the dihydrofuran ring.

By correlating the data from these orthogonal analytical techniques, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their downstream applications in drug discovery and materials science.

References

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-6-amine: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,3-dihydrobenzofuran-6-amine, a pivotal heterocyclic amine in the landscape of medicinal chemistry and organic synthesis. While a singular, celebrated moment of discovery for this compound is not prominent in the historical record, its significance has emerged through its role as a crucial building block for pharmacologically active molecules. This document will detail the logical synthetic pathways, from classical methods to modern catalytic strategies, and explore the compound's applications, particularly in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in drug development who seek a deep, practical understanding of this versatile chemical entity.

Introduction: The Emergence of a Privileged Scaffold

The 2,3-dihydrobenzofuran motif is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active natural products and synthetic compounds.[1] Its rigid, planar structure, combined with the electronic properties of the fused bicyclic system, makes it an ideal scaffold for designing ligands that can interact with high specificity to biological targets. The introduction of an amine group at the 6-position further enhances its utility, providing a key functional handle for derivatization and for modulating the molecule's physicochemical properties, such as solubility and basicity.

While the precise first synthesis of this compound is not clearly documented in seminal publications, its existence as a chemical entity is confirmed by its CAS registry number (57786-34-2).[2] Its intellectual history is intertwined with the broader exploration of benzofuran derivatives for therapeutic applications, which gained significant momentum in the latter half of the 20th century. For instance, the development of the antidepressant Viloxazine in the 1970s, a morpholine derivative of a phenoxy ether, underscores the concurrent interest in related pharmacophores.[3][4] The synthesis and characterization of derivatives such as 6-(2-aminopropyl)-2,3-dihydrobenzofuran further attest to the availability and utility of the core 6-amino scaffold in research programs aimed at developing novel CNS-active agents.[5]

This guide will first delineate the fundamental synthetic strategies for accessing this compound, followed by a discussion of its known properties and its application as a key intermediate.

Synthetic Methodologies: A Journey from Classical Routes to Modern Innovations

The synthesis of this compound can be approached through several strategic disconnections. Broadly, these can be categorized into methods that construct the dihydrobenzofuran ring system with the nitrogen functionality already in place (or masked), and methods that involve the late-stage introduction of the amino group onto a pre-formed dihydrobenzofuran ring.

Classical Approaches: Building from Core Principles

A foundational and logical approach to the synthesis of this compound involves a two-step sequence starting from the parent 2,3-dihydrobenzofuran:

-

Electrophilic Nitration: The 2,3-dihydrobenzofuran ring is activated towards electrophilic aromatic substitution. Nitration, typically using a mixture of nitric acid and sulfuric acid, can introduce a nitro group onto the benzene ring. The directing effects of the ether oxygen and the dihydrofuran ring influence the position of nitration.

-

Reduction of the Nitro Group: The resulting 6-nitro-2,3-dihydrobenzofuran is then reduced to the corresponding amine. This reduction is a standard transformation in organic synthesis and can be achieved with a variety of reagents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), or iron in acetic acid.

Caption: Classical synthesis via nitration and reduction.

Modern Synthetic Strategies

Contemporary organic synthesis offers more sophisticated and often more efficient methods for constructing the 2,3-dihydrobenzofuran scaffold. These modern techniques often employ transition-metal catalysis and provide greater control over regioselectivity and functional group tolerance.[6][7] While many of these methods are demonstrated for the general dihydrobenzofuran system, they are readily adaptable for the synthesis of the 6-amino derivative.

One powerful strategy involves the palladium-catalyzed intramolecular cyclization of an appropriate precursor. For instance, a suitably substituted phenol can be coupled with an allylic partner, followed by an intramolecular Heck-type reaction to form the dihydrobenzofuran ring.

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization (Illustrative)

This protocol is a generalized representation of a modern approach to the dihydrobenzofuran core, which can be adapted for the 6-amino target by using a starting material with a protected amine or a nitro group.

-

Synthesis of the Cyclization Precursor:

-

To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (2.0 eq) and allyl bromide (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude allyl ether. Purify by column chromatography if necessary.

-

-

Intramolecular Cyclization:

-

Dissolve the allyl ether (1.0 eq) in a degassed solvent such as acetonitrile.

-

Add a palladium catalyst, for example, palladium(II) acetate (0.05 eq), and a ligand such as triphenylphosphine (0.1 eq).

-

Add a base, for instance, triethylamine (2.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield 6-nitro-2-methyl-2,3-dihydrobenzofuran.

-

-

Reduction to the Amine:

-

Dissolve the 6-nitro-2-methyl-2,3-dihydrobenzofuran in ethanol.

-

Add a catalytic amount of palladium on carbon (10 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Filter the catalyst and concentrate the solvent to obtain 2-methyl-2,3-dihydrobenzofuran-6-amine.

-

References

- 1. scienceopen.com [scienceopen.com]

- 2. lookchem.com [lookchem.com]

- 3. Viloxazine - Wikipedia [en.wikipedia.org]

- 4. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 7. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Spectroscopic Guide to 2,3-Dihydrobenzofuran-6-amine: NMR and Mass Spectrometry Analysis

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of 2,3-Dihydrobenzofuran-6-amine, a key heterocyclic building block in medicinal chemistry and materials science. Leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), this document offers a detailed exploration of the compound's structural features through in-depth spectral interpretation. It is designed for researchers, scientists, and drug development professionals, providing not only foundational spectral data but also the causal logic behind the observed phenomena and robust, field-proven experimental protocols for data acquisition.

Introduction: The Structural Significance of this compound

This compound is a bicyclic aromatic amine featuring a dihydrofuran ring fused to a benzene nucleus. The dihydrobenzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[1][2] The strategic placement of an amine group at the C-6 position makes it a versatile intermediate for further functionalization, enabling the synthesis of diverse compound libraries for drug discovery and development.

Accurate and unambiguous structural confirmation is the cornerstone of chemical synthesis and characterization. This guide employs the two most powerful analytical techniques in the chemist's arsenal—NMR spectroscopy and Mass Spectrometry—to create a detailed spectroscopic portrait of this compound. By understanding its characteristic spectral fingerprints, researchers can confidently identify this molecule, assess its purity, and predict its behavior in subsequent chemical transformations.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), while interactions between neighboring nuclei (spin-spin coupling) reveal connectivity.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, aliphatic (dihydrofuran), and amine protons. The electron-donating effects of both the amine group (-NH₂) and the ether oxygen strongly influence the chemical shifts of the aromatic protons.

-

Aromatic Protons (H-4, H-5, H-7): The substitution pattern creates an AMX spin system in the aromatic region. The -NH₂ group at C-6 is a potent activating group that shields its ortho (C-5, C-7) and para (C-4, though not directly applicable here) positions, shifting their corresponding proton signals upfield.

-

H-7: This proton is ortho to the ether linkage and meta to the amine group. It is expected to appear as a doublet around δ 6.60 ppm .

-

H-5: Positioned ortho to the strongly donating amine group, this proton is significantly shielded and appears as a doublet of doublets around δ 6.65 ppm .

-

H-4: Being meta to the amine group, this proton is the least shielded of the aromatic protons and resonates as a doublet further downfield at approximately δ 6.95 ppm .

-

-

Dihydrofuran Protons (H-2, H-3): The two methylene groups of the dihydrofuran ring are chemically distinct and couple with each other, resulting in two triplets.

-

H-2 (-O-CH₂-): The protons on the carbon adjacent to the electronegative oxygen atom are deshielded and appear as a triplet around δ 4.55 ppm .

-

H-3 (-Ar-CH₂-): The protons on the benzylic carbon are less deshielded and resonate as a triplet around δ 3.20 ppm .

-

-

Amine Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature but can be expected around δ 3.60 ppm . This signal can be confirmed by a D₂O exchange experiment, which would cause it to disappear.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to display eight unique signals, corresponding to each carbon atom in the molecule.

-

Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a):

-

C-7a and C-6: The quaternary carbons attached to the heteroatoms are most significantly affected. C-7a, bonded to oxygen, is highly deshielded (δ ~159.5 ppm), while C-6, bonded to nitrogen, appears around δ ~144.0 ppm.

-

C-4, C-5, C-7: The protonated aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the substituents.

-

C-3a: This quaternary carbon, part of the ring fusion, will have a distinct chemical shift around δ ~123.0 ppm.

-

-

Aliphatic Carbons (C-2, C-3):

-

C-2 (-O-CH₂-): The carbon adjacent to the oxygen atom is the most downfield of the non-aromatic carbons, resonating at approximately δ 71.5 ppm .

-

C-3 (-Ar-CH₂-): The benzylic carbon appears significantly upfield at around δ 29.8 ppm .

-

Data Summary: Predicted NMR Assignments

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on established principles and data from structurally related compounds.[1][3]

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| 2 | ~ 4.55 | Triplet (t) | 2H | ~ 71.5 |

| 3 | ~ 3.20 | Triplet (t) | 2H | ~ 29.8 |

| 3a | - | - | - | ~ 123.0 |

| 4 | ~ 6.95 | Doublet (d) | 1H | ~ 126.5 |

| 5 | ~ 6.65 | Doublet of Doublets (dd) | 1H | ~ 114.8 |

| 6 | - | - | - | ~ 144.0 |

| NH₂ | ~ 3.60 | Broad Singlet (br s) | 2H | - |

| 7 | ~ 6.60 | Doublet (d) | 1H | ~ 112.7 |

| 7a | - | - | - | ~ 159.5 |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. This methodology is designed for standard high-resolution NMR spectrometers.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), in a clean, dry NMR tube.[4] CDCl₃ is often preferred for its ability to dissolve many organic compounds.[4] c. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). d. Cap the NMR tube and gently invert to ensure a homogeneous solution.

2. Spectrometer Setup & Acquisition: a. The experiment should be conducted on a spectrometer with a minimum field strength of 400 MHz for optimal resolution. b. ¹H NMR:

- Acquisition Time: ~3-4 seconds.

- Relaxation Delay: 1-2 seconds.

- Number of Scans: 8-16, depending on sample concentration.

- Spectral Width: 0-12 ppm. c. ¹³C NMR:

- Acquisition Mode: Proton-decoupled.

- Acquisition Time: ~1-2 seconds.

- Relaxation Delay: 2 seconds.

- Number of Scans: 512-2048, as ¹³C has a low natural abundance.

- Spectral Width: 0-220 ppm.

3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction and baseline correction. c. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).[5] d. Integrate the ¹H signals and assign the chemical shifts and coupling constants.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and crucial structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique used for volatile, thermally stable compounds like the one under study.

Molecular Ion and Fragmentation Pathway

The mass spectrum of an aromatic amine provides clear diagnostic information.[6]

-

Molecular Ion (M⁺•): this compound has a molecular formula of C₈H₉NO. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. The calculated monoisotopic mass is 135.0684 g/mol . Therefore, the mass spectrum will show a prominent molecular ion peak (M⁺•) at m/z = 135 .

-

Key Fragmentation Pathways: Under EI conditions (typically 70 eV), the molecular ion is imparted with significant energy, causing it to fragment in predictable ways. For aliphatic amines, α-cleavage is the predominant fragmentation mode.[7][8] For this fused heterocyclic system, the fragmentation is guided by the stability of the resulting fragments.

-

Loss of Ethene (C₂H₄): The most characteristic fragmentation is proposed to be the loss of a neutral ethene molecule (mass = 28 Da) from the dihydrofuran ring. This likely occurs through a retro-cycloaddition type rearrangement, leading to the formation of a stable, aromatic 6-aminobenzofuran radical cation. This fragment would produce a significant peak at m/z = 107 .

-

Loss of a Hydrogen Radical (H•): A common fragmentation for many organic molecules is the loss of a hydrogen radical, leading to an [M-1]⁺ peak. This would result in a peak at m/z = 134 , corresponding to the formation of a stable iminium-type cation.

-

Visualization: Proposed EI Fragmentation Pathway

The logical relationship between the molecular ion and its primary fragment can be visualized as follows.

Caption: Primary fragmentation pathways of this compound under EI-MS.

Experimental Protocol: GC-MS Data Acquisition

This protocol outlines the acquisition of mass spectra using Gas Chromatography-Mass Spectrometry (GC-MS), an ideal method for separating the analyte from potential impurities before ionization.

1. Sample Preparation: a. Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

2. GC-MS System Parameters: a. Gas Chromatograph (GC):

- Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

- Injection Volume: 1 µL.

- Inlet Temperature: 250 °C.

- Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.

- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes. b. Mass Spectrometer (MS):

- Ionization Mode: Electron Ionization (EI).

- Ionization Energy: 70 eV.

- Mass Range: Scan from m/z 40 to 300.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

3. Data Analysis: a. Identify the chromatographic peak corresponding to this compound. b. Extract the mass spectrum from this peak. c. Identify the molecular ion peak (m/z 135) and major fragment ions (m/z 134, 107). d. Compare the obtained spectrum with a reference library (if available) for confirmation.

Conclusion

The structural elucidation of this compound is straightforward when employing a combined NMR and MS approach. ¹H and ¹³C NMR spectroscopy provide a complete map of the proton and carbon framework, confirming the connectivity and substitution pattern of the bicyclic system. Concurrently, mass spectrometry validates the molecular weight via the molecular ion and reveals characteristic fragmentation pathways, such as the loss of ethene, which serves as a diagnostic fingerprint for the dihydrobenzofuran moiety. The detailed protocols and spectral interpretations within this guide provide researchers with a robust and reliable framework for the confident identification and characterization of this important chemical entity.

References

- 1. scielo.br [scielo.br]

- 2. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR 溶剂 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 2,3-Dihydrobenzofuran-6-amine

CAS Number: 57786-34-2 Molecular Formula: C₈H₉NO Molecular Weight: 135.16 g/mol

Introduction

2,3-Dihydrobenzofuran-6-amine, also known as 6-amino-2,3-dihydrobenzofuran, is a heterocyclic aromatic amine that serves as a valuable and versatile building block in synthetic organic chemistry. Its unique structural framework, featuring a bicyclic system with a fused dihydrofuran and benzene ring, coupled with a reactive primary amine, makes it a key intermediate in the development of a wide range of functional molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in medicinal chemistry and drug discovery for researchers, scientists, and professionals in the field.

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a core component in numerous biologically active natural products and synthetic compounds.[1][2] The strategic placement of an amino group at the 6-position offers a crucial vector for chemical modification and elaboration, enabling the exploration of structure-activity relationships (SAR) in drug design.

Physicochemical and Spectroscopic Properties

While experimentally determined physicochemical properties are not extensively published, predicted values provide a useful baseline for handling and reaction planning.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 275.5 ± 29.0 °C | |

| Density | 1.208 ± 0.06 g/cm³ | |

| pKa (Conjugate Acid) | 4.61 ± 0.20 |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons (C4-H, C5-H, C7-H): These would appear in the aromatic region (approx. 6.5-7.0 ppm). The proton at C7, adjacent to the oxygen, would likely be the most upfield. The protons at C5 and C4 would show coupling to each other.

-

Methylene Protons (C2-H₂): A triplet around 4.5 ppm, coupled to the C3 protons.

-

Methylene Protons (C3-H₂): A triplet around 3.2 ppm, coupled to the C2 protons.

-

Amine Protons (NH₂): A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted): The carbon spectrum would provide key information on the carbon framework.

-

Aromatic Carbons: Six signals are expected in the aromatic region (approx. 110-160 ppm). The carbons attached to the oxygen (C7a) and the amine (C6) would have characteristic shifts.

-

Aliphatic Carbons: The C2 carbon, being adjacent to the oxygen, would be downfield (approx. 71 ppm) compared to the C3 carbon (approx. 29 ppm).

Infrared (IR) Spectroscopy: Key vibrational frequencies would include:

-

N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C-N Stretching: Around 1250-1350 cm⁻¹.

-

C-O-C Stretching: Asymmetric and symmetric stretches for the ether linkage.

-

Aromatic C-H and C=C Stretching: In their respective characteristic regions.

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) at m/z = 135. Fragmentation would likely involve the loss of elements from the dihydrofuran ring.

Synthesis and Reaction Chemistry

A common and logical synthetic pathway to this compound involves a two-step process starting from 2,3-dihydrobenzofuran: regioselective nitration followed by reduction of the nitro intermediate. This approach is a standard strategy for introducing an amino group onto an aromatic ring that is not sufficiently activated for direct amination.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow from 2,3-dihydrobenzofuran to this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 6-Nitro-2,3-dihydrobenzofuran

Causality: The nitration of benzofuran derivatives is a well-established method. The use of a mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution reaction. The 6-position is a likely site for substitution due to the directing effects of the heterocyclic ring.

-

Reaction Setup: To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 2,3-dihydrobenzofuran dropwise while maintaining the temperature.

-

Addition of Nitrating Agent: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: The reaction is stirred at a low temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude nitro product.

-

Purification: The precipitate is collected by filtration, washed with cold water until neutral, and then purified by recrystallization or column chromatography to yield 6-nitro-2,3-dihydrobenzofuran.

Step 2: Synthesis of this compound

Causality: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride in hydrochloric acid can be used, which are particularly effective for nitro group reductions.

-

Reaction Setup: Dissolve 6-nitro-2,3-dihydrobenzofuran in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC. The disappearance of the nitro compound and the appearance of the more polar amine product (which can be visualized with a suitable stain like ninhydrin) indicates completion.

-

Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting crude amine can be purified by column chromatography or by forming a hydrochloride salt, which can be recrystallized and then neutralized to provide the pure free amine.

Applications in Drug Discovery and Agrochemicals

This compound serves as a key precursor for the synthesis of more complex molecules with a wide range of biological activities.[2] The amino group provides a convenient handle for derivatization, allowing for its incorporation into larger molecular frameworks through amide bond formation, alkylation, or participation in cyclization reactions.

As a Scaffold for Bioactive Compounds

The 2,3-dihydrobenzofuran nucleus is present in compounds investigated for various therapeutic areas, including:

-

Anti-inflammatory Agents: Derivatives of 2,3-dihydrobenzofuran have shown potent anti-inflammatory properties.[3]

-

Anticancer Agents: The benzofuran scaffold is a component of compounds with cytotoxic activity against various cancer cell lines.[4]

-

Central Nervous System (CNS) Agents: While derivatives like 5-APB and 6-APB (5- and 6-(2-aminopropyl)-2,3-dihydrobenzofuran) have been explored as psychoactive substances, the core scaffold is of interest for developing ligands for various CNS targets.

Logical Flow of Derivatization for SAR Studies

Caption: Derivatization strategies for this compound in medicinal chemistry.

Use in Agrochemicals

The structural motifs present in this compound are also relevant in the agrochemical industry. It can be used as a precursor for the synthesis of novel pesticides and herbicides. The inherent biological activity of the dihydrobenzofuran core can be modulated through derivatization of the amino group to develop compounds with specific activities against agricultural pests or weeds.

Safety and Handling

As a professional research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important chemical intermediate whose value lies in its combination of a privileged heterocyclic scaffold and a synthetically versatile amino group. Its role as a building block in the synthesis of potential therapeutic agents and agrochemicals underscores its significance in modern chemical research. This guide has provided a technical framework for its synthesis, characterization, and application, offering a foundation for researchers to leverage this compound in the design and discovery of new bioactive molecules.

References

- 1. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 2,3-Dihydrobenzofuran-6-amine

This guide provides a comprehensive technical overview of 2,3-Dihydrobenzofuran-6-amine, a heterocyclic amine with significant potential in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries, this document delves into the molecule's structural characteristics, synthesis, and analytical characterization, offering field-proven insights into its handling and application.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its recurrence in a multitude of biologically active compounds and its ability to serve as a versatile scaffold for the design of novel therapeutic agents.[1][2] The fusion of a benzene ring with a dihydrofuran ring creates a rigid, three-dimensional structure that can effectively interact with various biological targets. The introduction of an amine group at the 6-position, as in this compound, further enhances its potential for forming key interactions with proteins and enzymes, making it a valuable building block in the synthesis of more complex molecules with specific therapeutic effects. Its applications extend from pharmaceutical development to the production of agrochemicals, such as pesticides.

Molecular Structure and Physicochemical Properties

This compound, also known as 6-amino-2,3-dihydrobenzofuran, possesses the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol . The core of the molecule consists of a bicyclic system where a benzene ring is fused to a five-membered dihydrofuran ring. The amine (-NH₂) group is attached to the 6-position of the benzofuran ring system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NO | |

| Molecular Weight | 135.16 g/mol | |

| CAS Number | 57786-34-2 | |

| Boiling Point (Predicted) | 275.5±29.0 °C | |

| Density (Predicted) | 1.208±0.06 g/cm³ |

Synthesis of this compound: A Strategic Approach

For instance, a plausible synthetic pathway could start from a commercially available substituted phenol, followed by the formation of the dihydrofuran ring and subsequent functional group interconversion to yield the desired 6-amino product. The choice of starting materials and reagents is critical to ensure regioselectivity and high yield.

Below is a representative experimental protocol for the synthesis of a closely related and well-characterized analog, 6-(2-aminopropyl)-2,3-dihydrobenzofuran, which provides a solid foundation for the synthesis of this compound.[3] Researchers can adapt this methodology by starting with a different precursor to achieve the desired 6-amino substitution without the propyl group.

Illustrative Synthetic Workflow

The following diagram outlines a generalized synthetic approach that can be adapted for the preparation of this compound. The key steps involve the formation of the dihydrobenzofuran ring system from a suitable phenolic precursor, followed by functional group manipulation to introduce the amine at the 6-position.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (Adapted from a related synthesis)

This protocol is based on the synthesis of a closely related analog and serves as a template. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Formation of the Dihydrobenzofuran Ring

The initial step involves the construction of the dihydrobenzofuran ring. This can be achieved through various methods, such as the intramolecular cyclization of a suitably substituted phenoxy derivative. The choice of a starting material with a functional group at the para-position to the hydroxyl group that can be later converted to an amine is crucial.

Step 2: Nitration of the Aromatic Ring

-

Rationale: Nitration is a common method to introduce a nitrogen-containing functional group onto an aromatic ring, which can then be reduced to an amine. The directing effects of the existing substituents on the benzofuran ring will determine the position of nitration.

-

Procedure: The substituted 2,3-dihydrobenzofuran is dissolved in a suitable solvent, such as acetic acid or sulfuric acid. A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise at a controlled temperature (e.g., 0-5 °C) to prevent over-nitration and side reactions. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water to precipitate the nitro-substituted product, which is then filtered, washed, and dried.

Step 3: Reduction of the Nitro Group to an Amine

-

Rationale: The nitro group is readily reduced to a primary amine using various reducing agents. Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields.

-

Procedure: The nitro-substituted 2,3-dihydrobenzofuran is dissolved in a solvent like ethanol or ethyl acetate. A catalyst, such as palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred at room temperature until the reaction is complete (monitored by TLC). After the reaction, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.

Analytical Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the protons of the dihydrofuran ring, and the amine protons. The coupling patterns and chemical shifts of the aromatic protons can confirm the substitution pattern on the benzene ring. The aliphatic protons on the dihydrofuran ring will typically appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be in the downfield region, while the aliphatic carbons of the dihydrofuran ring will be in the upfield region. Predicted ¹³C NMR data can be a useful reference.[4]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 71.5 |

| C3 | 29.8 |

| C3a | 120.9 |

| C4 | 113.1 |

| C5 | 110.2 |

| C6 | 142.0 |

| C7 | 108.8 |

| C7a | 154.5 |

Note: These are predicted values and may vary slightly from experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Two bands for primary amine |

| C-H Stretch (Aromatic) | 3000-3100 | |

| C-H Stretch (Aliphatic) | 2850-2960 | |

| C=C Stretch (Aromatic) | 1500-1600 | |

| C-N Stretch | 1250-1350 | |

| C-O Stretch (Ether) | 1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural information. For a closely related compound, 6-(2-aminopropyl)-2,3-dihydrobenzofuran, the mass spectrum shows a base peak at m/z 44 and a moderate molecular ion at m/z 177.[3]

Applications in Drug Development

The 2,3-dihydrobenzofuran scaffold is a key component in a number of biologically active compounds.[5] The presence of the 6-amino group in this compound provides a crucial point for further chemical modification, allowing for the synthesis of libraries of compounds for drug screening. This scaffold has been explored for its potential in developing inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, an enzyme involved in inflammation and cancer.[1] Furthermore, analogs of 2,3-dihydrobenzofuran have been investigated as selective cannabinoid receptor 2 (CB2) agonists and as analogs of hallucinogenic phenethylamines.[6][7]

Signaling Pathway Illustration

The following diagram illustrates a simplified signaling pathway where a hypothetical drug candidate derived from this compound might act as an inhibitor of a key enzyme in a disease-related pathway.

Caption: Inhibition of a pro-inflammatory pathway by a drug candidate.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[3][9] Do not breathe dust or vapors.[10] Use in a well-ventilated area or under a fume hood.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10] Keep away from heat, sparks, and open flames.[3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[8][10]

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural features and the versatility of the dihydrobenzofuran scaffold make it a valuable building block for the synthesis of novel compounds with a wide range of potential biological activities. This guide has provided a detailed overview of its molecular structure, synthesis, characterization, and applications, offering a solid foundation for researchers and professionals working with this promising compound. The continued exploration of 2,3-dihydrobenzofuran derivatives is expected to lead to the development of new and effective therapeutic agents.

References

- 1. Benzofuran, 2,3-dihydro- [webbook.nist.gov]

- 2. swgdrug.org [swgdrug.org]

- 3. researchgate.net [researchgate.net]

- 4. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0227104) [np-mrd.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzofuran, 2,3-dihydro-2,2,6-trimethyl-, [webbook.nist.gov]

- 7. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 8. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 2,3-Dihydrobenzofuran-6-amine: A Technical Guide for Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the intricate journey of drug development, the physicochemical properties of a candidate molecule are foundational to its ultimate success. Among these, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation strategies, and overall therapeutic efficacy. This technical guide is dedicated to a comprehensive exploration of the solubility of 2,3-Dihydrobenzofuran-6-amine, a heterocyclic amine of significant interest in medicinal chemistry.[1] As a key building block in the synthesis of novel pharmaceutical agents, a thorough understanding of its behavior in various solvent systems is indispensable for researchers, scientists, and formulation experts.[1] This document moves beyond a mere compilation of data, offering a deep dive into the theoretical underpinnings of solubility, practical experimental methodologies for its determination, and the critical safety considerations inherent in handling this class of compounds.

Molecular Profile and Theoretical Solubility Considerations

This compound (CAS No: 57786-34-2) possesses a molecular formula of C₈H₉NO and a molecular weight of 135.16 g/mol .[1] Its structure, featuring a fused dihydrobenzofuran ring system and an aromatic amine group, dictates its solubility characteristics.

The fundamental principle of "like dissolves like" serves as our initial guidepost.[2] The presence of the amine group, capable of acting as a hydrogen bond donor and acceptor, imparts a degree of polarity to the molecule. However, the bicyclic aromatic core contributes significant non-polar character. This duality suggests that the solubility of this compound will be a nuanced interplay of solvent polarity, hydrogen bonding capacity, and dispersive forces.

Another powerful predictive tool is the Quantitative Structure-Property Relationship (QSPR) model.[8][9][10][11] QSPR models use molecular descriptors to build mathematical relationships that can forecast a compound's properties, including solubility in various solvents.[12][13] These models, often powered by machine learning algorithms, can provide valuable in-silico screening of potential solvent systems before extensive experimental work is undertaken.[13][14][15]

Based on these principles, we can anticipate the following general solubility trends for this compound:

-

High Solubility: In polar aprotic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds. Examples include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF).

-

Moderate Solubility: In polar protic solvents like lower-chain alcohols (e.g., Methanol, Ethanol). While these solvents can form hydrogen bonds, the non-polar benzofuran moiety may limit extensive solvation.

-

Low to Negligible Solubility: In non-polar solvents such as hexane, cyclohexane, and toluene, where the dominant intermolecular forces are weak van der Waals interactions, which are less favorable for the polar amine group.

The following table provides a semi-quantitative prediction of the solubility of this compound in a range of common organic solvents, categorized for practical laboratory use.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong dipole-dipole interactions and hydrogen bond acceptor capabilities. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a strong polar aprotic solvent. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | Moderate to High | Good balance of polar and non-polar character. |

| Dichloromethane (DCM) | Halogenated | Moderate | Can dissolve a range of compounds but is less polar than DMSO or DMF. |

| Methanol | Polar Protic (Alcohol) | Moderate | Capable of hydrogen bonding, but the non-polar region of the solute may limit solubility. |

| Ethanol | Polar Protic (Alcohol) | Moderate | Similar to methanol, with slightly lower polarity. |

| Acetone | Polar Aprotic (Ketone) | Moderate | A good general-purpose solvent. |

| Acetonitrile | Polar Aprotic (Nitrile) | Moderate to Low | Less effective at solvating the aromatic portion of the molecule. |

| Ethyl Acetate | Ester | Low | Moderately polar, but may not be a strong enough solvent. |

| Toluene | Aromatic Hydrocarbon | Low | Primarily non-polar, unfavorable for the polar amine group. |

| Hexane | Aliphatic Hydrocarbon | Very Low | Highly non-polar, poor solvent for this molecule. |

Experimental Determination of Solubility: Protocols and Methodologies

Theoretical predictions provide a valuable starting point, but experimentally determined solubility data is the gold standard for drug development. Two primary types of solubility are typically measured: thermodynamic and kinetic.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the most common and accepted technique for its determination.[16][17][18]

Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

Experimental Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess should be sufficient to ensure a saturated solution with visible undissolved solid at the end of the experiment.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant or by filtration through a solvent-compatible filter (e.g., PTFE).

-

-

Quantification:

-

Dilute the obtained saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

-

References

- 1. lookchem.com [lookchem.com]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Quantitative Structure-Property Relationship for Predicting Drug Solubility in PEG 400/Water Cosolvent Systems | Semantic Scholar [semanticscholar.org]

- 11. A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. echemi.com [echemi.com]

- 14. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 15. youtube.com [youtube.com]

- 16. scribd.com [scribd.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. bioassaysys.com [bioassaysys.com]

A Comprehensive Theoretical Analysis of 2,3-Dihydrobenzofuran-6-amine: A Guide for Drug Discovery and Molecular Design

Abstract

The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of an amine group at the 6-position significantly modulates its electronic properties, offering a versatile platform for designing novel therapeutic agents. This technical guide provides an in-depth theoretical framework for understanding the molecular, electronic, and spectroscopic properties of 2,3-Dihydrobenzofuran-6-amine. Leveraging principles from computational chemistry, we explore its optimized geometry, frontier molecular orbitals, reactivity descriptors, and predicted spectral characteristics. Furthermore, we delineate a validated computational workflow and discuss the generation of a pharmacophore model, providing researchers, scientists, and drug development professionals with a robust in-silico foundation for accelerating the design and discovery of next-generation therapeutics based on this promising scaffold.

Introduction

Benzofuran and its derivatives are heterocyclic compounds that have garnered significant attention due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The hydrogenated analog, 2,3-dihydrobenzofuran, retains this biological relevance and is often used as a key building block in the synthesis of complex molecules.[5][6][7] Its structural rigidity and defined three-dimensional shape make it an ideal scaffold for interacting with biological targets.

The specific subject of this guide, this compound, incorporates an electron-donating amino group onto the aromatic ring. This functionalization is critical, as it is expected to profoundly influence the molecule's electronic distribution, hydrogen bonding capacity, and overall reactivity, thereby shaping its potential as a pharmacologically active agent. Understanding these properties from a theoretical standpoint is paramount for rational drug design. Computational methods, particularly Density Functional Theory (DFT), provide a powerful, cost-effective means to predict these characteristics before undertaking extensive experimental synthesis and testing.[8][9]

This guide will elucidate the core theoretical properties of this compound, offering both foundational knowledge and practical, step-by-step computational protocols. Our objective is to equip researchers with the predictive insights necessary to harness this molecule's full potential in modern drug discovery programs.

Molecular Structure and Geometry Optimization

The first step in any theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a computational process that calculates the lowest energy state of the structure.

Methodological Rationale: Density Functional Theory (DFT)

For this analysis, we propose the use of Density Functional Theory (DFT), a quantum mechanical method that has become the workhorse of computational chemistry for its exceptional balance of accuracy and computational efficiency. Specifically, the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) is recommended, as it has a long-standing track record of providing reliable results for a wide range of organic molecules.[8][9] To accurately describe the electronic distribution, especially around the heteroatoms, a Pople-style basis set such as 6-311++G(d,p) is appropriate. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, crucial for modeling lone pairs and potential non-covalent interactions, while "(d,p)" adds polarization functions to allow for more flexibility in describing bond shapes.[10]

Protocol 1: Step-by-Step Geometry Optimization

-

Structure Input: Construct the 2D structure of this compound in a molecular modeling software package (e.g., GaussView, Avogadro).

-

Pre-optimization: Perform an initial geometry optimization using a faster, lower-level method like molecular mechanics (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.

-

DFT Calculation Setup:

-

Select the DFT calculation type.

-

Specify the method: B3LYP.

-

Specify the basis set: 6-311++G(d,p).

-

Define the charge (0) and multiplicity (singlet).

-

Initiate the geometry optimization calculation. The process is complete when the forces on the atoms and the electronic energy converge below a defined threshold.

-

-

Verification of Minimum: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Optimized Molecular Structure```dot

graph "Optimized_Molecular_Structure" { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

// Benzene Ring C1 [label="C", pos="0,1!", fillcolor="#5F6368"]; C2 [label="C", pos="-0.87,0.5!", fillcolor="#5F6368"]; C3 [label="C", pos="-0.87,-0.5!", fillcolor="#5F6368"]; C4 [label="C", pos="0,-1!", fillcolor="#5F6368"]; C5 [label="C", pos="0.87,-0.5!", fillcolor="#5F6368"]; C6 [label="C", pos="0.87,0.5!", fillcolor="#5F6368"];

// Dihydrofuran Ring O7 [label="O", pos="1.74,0!", fillcolor="#EA4335"]; C8 [label="C", pos="1.74,-1!", fillcolor="#5F6368"]; C9 [label="C", pos="0.87,-1.5!", fillcolor="#5F6368"];

// Amine Group N10 [label="N", pos="-1.74,-1!", fillcolor="#4285F4"]; H11 [label="H", pos="-2.2,-0.6!", shape=plaintext, fontcolor="#202124"]; H12 [label="H", pos="-2.2,-1.4!", shape=plaintext, fontcolor="#202124"];

// Edges C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C5 -- C9; C6 -- O7; O7 -- C8; C8 -- C9; C3 -- N10; N10 -- H11; N10 -- H12;

// Labels for clarity label = "Molecular Structure of this compound"; fontsize=12; fontcolor="#202124"; }

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Molecular Electrostatic Potential (MESP)

An MESP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites for intermolecular interactions.

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack and are favorable for hydrogen bond accepting.

-

Blue Regions (Positive Potential): Indicate areas of low electron density, usually around hydrogen atoms, particularly those attached to the amine group (N-H). These sites are susceptible to nucleophilic attack and act as hydrogen bond donors.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. [10]

Table 2: Key Electronic Properties and Reactivity Descriptors

| Property | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical stability, reactivity |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Predicted Spectroscopic Properties

Computational chemistry allows for the a priori prediction of various spectra, which can be used to confirm the identity and structure of a synthesized compound.

Protocol 2: Step-by-Step Spectral Prediction

-

Prerequisite: A fully optimized and frequency-verified molecular geometry is required.

-

FT-IR Spectrum: The output from the frequency calculation provides the vibrational modes and their corresponding intensities. These can be plotted to generate a theoretical IR spectrum. A scaling factor (e.g., ~0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental data.

-

NMR Spectrum:

-

Set up a new calculation using the optimized geometry.

-

Select the NMR calculation type.

-

Specify the method, typically GIAO (Gauge-Independent Atomic Orbital).

-

The calculation will yield absolute shielding tensors. These are then referenced against a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory, to produce the final predicted ¹H and ¹³C chemical shifts (δ).

-

Implications for Drug Development and Pharmacophore Modeling

The theoretical properties of this compound provide a powerful foundation for its application in drug discovery.

Pharmacophore Hypothesis Generation

A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific biological target. [11][12]Based on the structure and electronic properties of this compound, we can propose a pharmacophore model.

-

Hydrogen Bond Donor (HBD): The amine (-NH₂) group.

-

Hydrogen Bond Acceptor (HBA): The ether oxygen and the nitrogen of the amine group.

-

Aromatic Ring (AR): The benzene ring.

-

Hydrophobic Feature (HY): The non-polar dihydrofuran ring and the aromatic core.

This model serves as a 3D query for virtual screening of large chemical databases to find other diverse molecules that share these features and may exhibit similar biological activity. [13][14]

Caption: Key pharmacophoric features of the target molecule.

Computational Workflow for In-Silico Drug Discovery

The theoretical analysis of a lead compound like this compound is the first step in a larger computational drug discovery cascade. This workflow enables the rapid and efficient identification of potential drug candidates.

Caption: Integrated workflow for computational drug discovery.

Conclusion